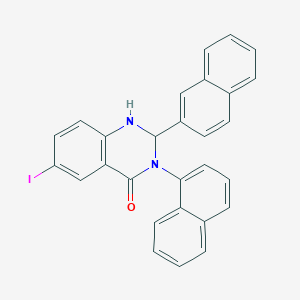![molecular formula C20H22BrClF3N5O2 B10900945 5-(4-bromophenyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900945.png)
5-(4-bromophenyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-3-CHLORO-N~2~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromophenyl, chloro, morpholinoethyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 5-(4-BROMOPHENYL)-3-CHLORO-N~2~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of various substituents. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine scaffold, followed by the introduction of the bromophenyl, chloro, morpholinoethyl, and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromophenyl and chloro groups can participate in substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-CHLORO-N~2~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-CHLORO-N~2~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Compared to these compounds, 5-(4-BROMOPHENYL)-3-CHLORO-N~2~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Similar compounds include:
- 5-(4-BROMOPHENYL)-3-CHLORO-N~2~-(2-DIMETHYLAMINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 5-(4-BROMOPHENYL)-3-CHLORO-N~2~-(2-PIPERIDINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Properties
Molecular Formula |
C20H22BrClF3N5O2 |
|---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-chloro-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H22BrClF3N5O2/c21-13-3-1-12(2-4-13)14-11-15(20(23,24)25)30-18(27-14)16(22)17(28-30)19(31)26-5-6-29-7-9-32-10-8-29/h1-4,14-15,27H,5-11H2,(H,26,31) |
InChI Key |
HGXCFZJXZFBNQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazin-5(4H)-one, 6-methyl-3-[N2-(2-oxo-2-phenylethylideno)hydrazino]-](/img/structure/B10900868.png)
![2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10900871.png)
![N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide](/img/structure/B10900875.png)
![N'-{(E)-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B10900877.png)

![4-cyano-2-fluoro-N'-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B10900888.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B10900903.png)
![2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole](/img/structure/B10900916.png)
![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900923.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10900927.png)
![N-benzyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10900937.png)
![4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]](/img/structure/B10900940.png)
![(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one](/img/structure/B10900942.png)
![N-cyclopropyl-2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10900962.png)
